

Sequirin C in Sequoia sempervirens: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Sequirin C

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Abstract

Sequirin C, a norlignan metabolite found in the heartwood of *Sequoia sempervirens* (coast redwood), is a subject of growing interest due to its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on **sequirin C**, focusing on its biosynthesis, quantitative data, experimental protocols for its study, and potential areas for future research, particularly in the realm of cellular signaling. While **sequirin C** is considered a trace compound, its structural relationship to other bioactive norlignans suggests its potential significance.

Introduction to Sequirin C

Sequirin C is a norlignan, a class of phenylpropanoid dimers, characterized by a C6-C5-C6 carbon skeleton.^[1] It is structurally a derivative of agatharesinol, with an additional hydroxyl group on one of the aromatic rings.^[2] This metabolite has been identified in the heartwood of *Sequoia sempervirens*, a tree renowned for its natural durability, which is largely attributed to its extractive compounds.^[3] While present in trace amounts, the biological activity of extracts containing **sequirin C** suggests its potential contribution to the antifungal and cytotoxic properties of redwood.^{[3][4]}

Quantitative Data

Specific quantitative data for pure **sequirin C** from *Sequoia sempervirens* is limited in the available scientific literature. However, some studies provide context for its abundance and the bioactivity of extracts in which it is a component.

Parameter	Organism/Extract	Value	Reference
Abundance	Dried extracts of <i>Sequoia sempervirens</i> heartwood	Trace compound	[3]
Antifungal Activity (IC50)	Acetone extract of <i>Sequoia sempervirens</i> vs. <i>Candida glabrata</i>	15.98 µg/mL	[4]
Anticancer Activity (IC50)	Agatharesinol acetone vs. A549 non-small-cell lung cancer cell line	27.1 µM	[4]
Cathepsin B Inhibition (IC50)	Acetone extract of <i>Sequoia sempervirens</i>	4.58 µg/mL	[4]
Cathepsin B Inhibition (IC50)	Methanol extract of <i>Sequoia sempervirens</i>	5.49 µg/mL	[4]

Note: The provided IC50 values are for crude extracts or a related compound, not for purified **sequirin C**. These values indicate the potential bioactivity of the mixture of compounds present in the redwood heartwood, including **sequirin C**. Further research with isolated **sequirin C** is necessary to determine its specific potency.

Biosynthesis of Sequirin C

The biosynthesis of **sequirin C** is believed to follow the general phenylpropanoid pathway, which is responsible for the formation of a wide variety of plant secondary metabolites. While the complete pathway has not been elucidated in *Sequoia sempervirens*, evidence from related species provides a strong hypothetical model.

The biosynthesis of norlignans is initiated from the oxidative coupling of two coniferyl alcohol units. A key intermediate in the pathway to **sequirin C** is agatharesinol. Research on

Cryptomeria japonica has demonstrated the in vitro enzymatic hydroxylation of agatharesinol to produce **sequirin C**.^[5] This reaction is catalyzed by a microsomal enzyme preparation and is dependent on cofactors such as NADPH or NADH and enhanced by FAD or FMN, which is characteristic of a cytochrome P450 monooxygenase.^[5]

The proposed biosynthetic pathway is as follows:



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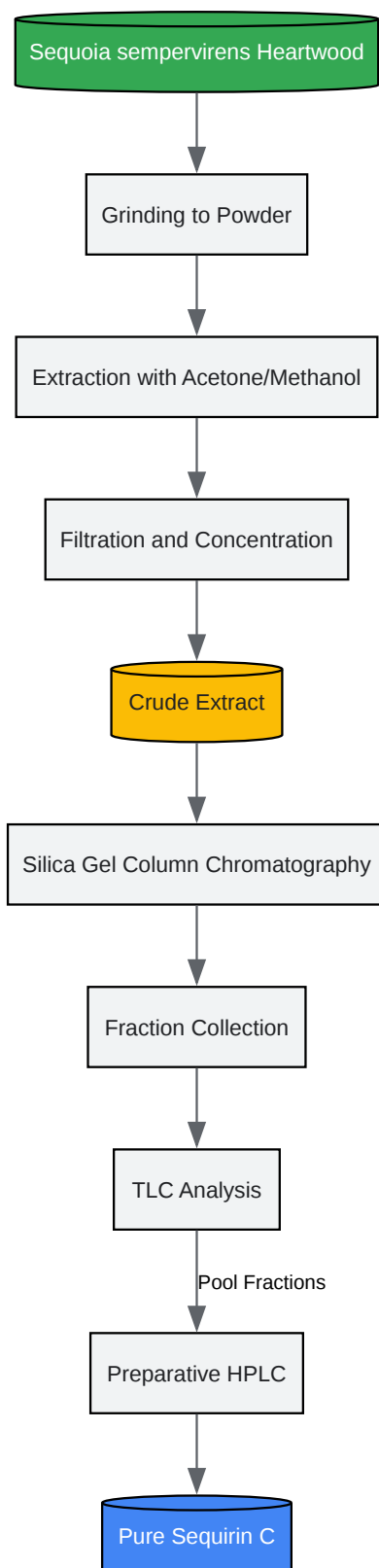
Caption: Proposed biosynthetic pathway of **Sequirin C**.

Experimental Protocols

Detailed experimental protocols for the study of **sequirin C** are not widely published. The following sections outline generalized methodologies based on standard practices for the analysis of norlignans from plant sources.

Extraction and Isolation

A general workflow for the extraction and isolation of **sequirin C** from *Sequoia sempervirens* heartwood is presented below. This process involves solvent extraction followed by chromatographic purification.



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Caption: General workflow for **Sequirin C** extraction.

Methodology Details:

- **Sample Preparation:** Air-dried heartwood of *Sequoia sempervirens* is ground into a fine powder to increase the surface area for extraction.
- **Extraction:** The powdered heartwood is extracted exhaustively with organic solvents such as methanol or acetone at room temperature. This can be done through maceration or using a Soxhlet apparatus.
- **Concentration:** The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Chromatographic Separation:**
 - **Column Chromatography:** The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
 - **Thin-Layer Chromatography (TLC):** Fractions are monitored by TLC to identify those containing **sequirin C** (visualized under UV light or with a staining reagent).
 - **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions enriched with **sequirin C** are further purified by preparative HPLC on a C18 column to obtain the pure compound.

Structural Characterization

The structure of isolated **sequirin C** is confirmed using a combination of spectroscopic techniques:

- **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition. High-resolution mass spectrometry (HR-MS) provides precise mass data.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Bioactivity Assays

Antifungal Activity:

The antifungal activity of **sequirin C** can be evaluated against common wood-decay fungi, such as *Trametes versicolor* (a white-rot fungus) and *Gloeophyllum trabeum* (a brown-rot fungus).

- **Agar Disc Diffusion Assay:** A solution of **sequirin C** is applied to a sterile paper disc placed on an agar plate inoculated with the test fungus. The diameter of the inhibition zone is measured after incubation.
- **Minimum Inhibitory Concentration (MIC) Determination:** A broth microdilution method is used to determine the lowest concentration of **sequirin C** that inhibits visible fungal growth.

Cytotoxicity Assay:

The cytotoxic potential of **sequirin C** can be assessed against various cancer cell lines (e.g., A549 human lung carcinoma, HeLa cervical cancer) and a normal cell line to determine selectivity.

- **MTT Assay:** Cells are incubated with varying concentrations of **sequirin C**. The MTT reagent is added, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured to determine cell viability.
- **IC50 Calculation:** The concentration of **sequirin C** that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

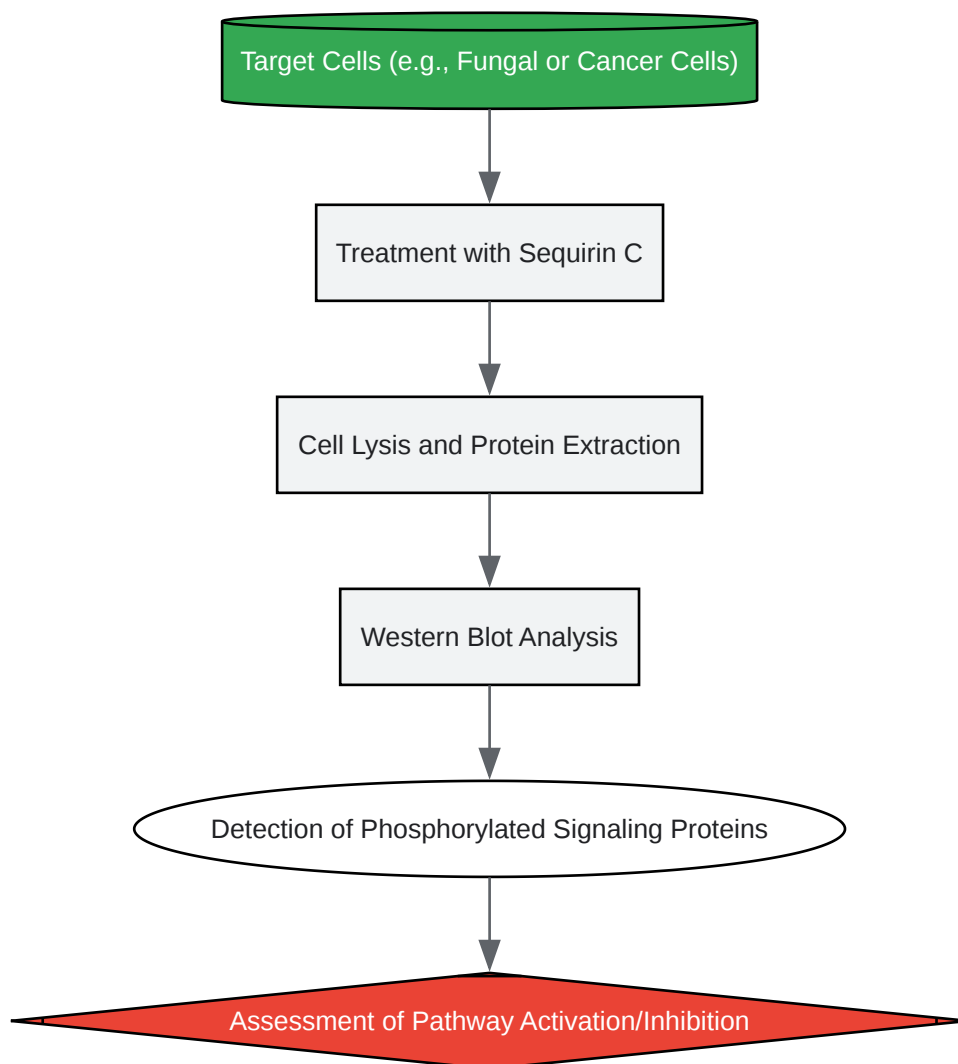
Signaling Pathways: A Frontier for Research

Currently, there is a significant lack of information regarding the effects of **sequirin C** on cellular signaling pathways. This represents a critical knowledge gap and a promising area for future research. Understanding how **sequirin C** exerts its biological effects at the molecular level is essential for its potential development as a therapeutic agent.

Potential Research Directions:

- **Antifungal Mechanism:** Investigating the impact of **sequirin C** on fungal cell wall integrity, membrane permeability, and key signaling pathways involved in fungal growth and virulence, such as the CWI (Cell Wall Integrity) and HOG (High Osmolarity Glycerol) pathways.
- **Anticancer Mechanism:** Elucidating the signaling pathways affected by **sequirin C** in cancer cells. This could involve studying its effects on pathways related to apoptosis (e.g., caspase activation), cell cycle regulation (e.g., cyclin-dependent kinases), and proliferation (e.g., MAPK, PI3K/Akt pathways).

A hypothetical workflow for investigating the effect of **sequirin C** on a generic signaling pathway is presented below.



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